

# Application Notes and Protocols: In Vitro PBMC Activation Assay with C25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LAG-3 cyclic peptide inhibitor C25

Cat. No.: B15614219 Get Quote

# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro peripheral blood mononuclear cell (PBMC) activation assay using the C25 peptide. The C25 peptide is a cyclic peptide that targets Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, to stimulate CD8+ T cell activation.[1][2] This assay is crucial for evaluating the immunostimulatory potential of novel therapeutic agents like the C25 peptide.

## Introduction

Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system and are widely used in immunological research to study immune responses.[3][4] In vitro activation assays with PBMCs are essential for assessing the efficacy of immunomodulatory compounds. The C25 peptide has been identified as a promising agent for cancer immunotherapy due to its ability to block the interaction between LAG-3 and its ligand, MHC class II, thereby activating antigen-specific CD8+ T cell responses.[1][2] This protocol outlines the necessary steps to isolate, culture, and stimulate human PBMCs with the C25 peptide, and subsequently measure the activation of T cells.

# Experimental Protocols PBMC Isolation from Whole Blood

## Methodological & Application



This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[5][6][7][8][9]

#### Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS), sterile
- Ficoll-Paque<sup>™</sup> or Lymphoprep<sup>™</sup> density gradient medium
- Fetal Bovine Serum (FBS)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the two layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
- Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.



- Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.[10]

# **PBMC Stimulation with C25 Peptide**

#### Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- C25 peptide (stock solution of known concentration)
- Anti-CD3 and Anti-CD28 antibodies (for co-stimulation, as used in some studies to prime T cells[11])
- 96-well flat-bottom cell culture plates
- CO2 incubator (37°C, 5% CO2)

- Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10<sup>6</sup> cells/mL.
- Seed 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) into each well of a 96-well plate.
- Prepare working solutions of the C25 peptide in complete RPMI-1640 medium. A study on C25 used a concentration of 100 μM for stimulating PBMCs.[11] It is recommended to perform a dose-response experiment (e.g., 1, 10, 50, 100 μM).



- Add 100 μL of the C25 peptide working solution to the respective wells. For a negative control, add 100 μL of medium without the peptide. For a positive control, a general T cell stimulus like PHA or anti-CD3/anti-CD28 antibodies can be used.[4]
- If co-stimulation is desired, add anti-CD3 and anti-CD28 antibodies at a final concentration of 1 μg/mL each.[12]
- Incubate the plate for 48-72 hours in a CO2 incubator at 37°C and 5% CO2.

## **Analysis of PBMC Activation**

This protocol describes the measurement of Interferon-gamma (IFN-y) in the cell culture supernatant by ELISA, as IFN-y is a key cytokine indicating T cell activation by C25.[2][11]

#### Materials:

- Human IFN-y ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
- Cell culture supernatants from the PBMC stimulation assay
- Wash buffer (PBS with 0.05% Tween-20)
- Assay diluent (as provided in the kit or 10% FBS in PBS)
- Stop solution (e.g., 2N H2SO4)
- Microplate reader

- Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13][14]
- Wash the plate three times with wash buffer.
- Block the plate with assay diluent for 1 hour at room temperature.
- Add 100 μL of cell culture supernatants and IFN-y standards to the wells and incubate for 2 hours at room temperature.[13]



- · Wash the plate five times with wash buffer.
- Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[14]
- Wash the plate five times with wash buffer.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Wash the plate seven times with wash buffer.
- Add TMB substrate and incubate in the dark until a color develops.
- Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[13]
- Calculate the concentration of IFN-y in the samples based on the standard curve.

This protocol describes the staining of PBMCs to identify CD8+ T cells and measure intracellular IFN-y production.[15][16][17]

#### Materials:

- Stimulated PBMCs
- Brefeldin A (Golgi transport inhibitor)
- FACS buffer (PBS with 2% FBS)
- Fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
- Fixation/Permeabilization buffer
- Flow cytometer



- Four to six hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.[18]
- Harvest the cells from the 96-well plate and transfer to FACS tubes.
- Wash the cells with FACS buffer.
- Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
- Perform surface staining by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes on ice in the dark.
- · Wash the cells with FACS buffer.
- Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[15]
- Perform intracellular staining by incubating the cells with the anti-IFN-y antibody for 30 minutes on ice in the dark.
- · Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data to determine the percentage of IFN-γ positive cells within the CD3+CD8+ T cell population.

### **Data Presentation**

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IFN-y Secretion by PBMCs Stimulated with C25 Peptide



| Treatment Group                        | C25 Concentration<br>(μM) | Mean IFN-y<br>Concentration<br>(pg/mL) | Standard Deviation |
|----------------------------------------|---------------------------|----------------------------------------|--------------------|
| Negative Control                       | 0                         |                                        |                    |
| C25 Peptide                            | 1                         | _                                      |                    |
| 10                                     |                           | _                                      |                    |
| 50                                     |                           |                                        |                    |
| 100                                    |                           |                                        |                    |
| Positive Control (e.g., anti-CD3/CD28) | N/A                       |                                        |                    |

Table 2: Percentage of IFN-y+ T Cells after C25 Peptide Stimulation

| Treatment Group                        | C25 Concentration<br>(μM) | % of IFN-y+ cells in CD3+CD8+ Population | Standard Deviation |
|----------------------------------------|---------------------------|------------------------------------------|--------------------|
| Negative Control                       | 0                         |                                          |                    |
| C25 Peptide                            | 1                         | _                                        |                    |
| 10                                     |                           | _                                        |                    |
| 50                                     | _                         |                                          |                    |
| 100                                    | _                         |                                          |                    |
| Positive Control (e.g., anti-CD3/CD28) | N/A                       |                                          |                    |

# Visualization Experimental Workflow



#### Experimental Workflow for PBMC Activation Assay



Click to download full resolution via product page

Caption: Workflow for in vitro PBMC activation assay with C25 peptide.



# **Proposed Signaling Pathway of C25 Peptide**

Proposed Signaling Pathway of C25 Peptide in CD8+ T Cells



Click to download full resolution via product page

Caption: C25 peptide blocks LAG-3 inhibition, promoting T cell activation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigenspecific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sanguinebio.com [sanguinebio.com]
- 4. PBMC Based Assays Cellomatics Biosciences [cellomaticsbio.com]
- 5. stemcell.com [stemcell.com]
- 6. reprocell.com [reprocell.com]
- 7. Isolation of PBMCs From Whole Blood [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Assessment and Comparison of Viability Assays for Cellular Products PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. youtube.com [youtube.com]
- 18. Flow cytometry assay and cell staining protocol [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro PBMC
   Activation Assay with C25 Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15614219#protocol-for-in-vitro-pbmc-activation-assay-with-c25-peptide]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com